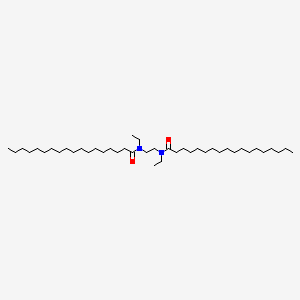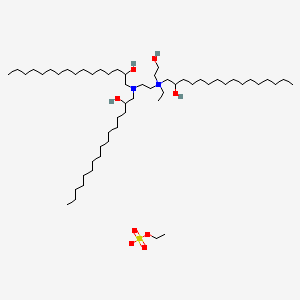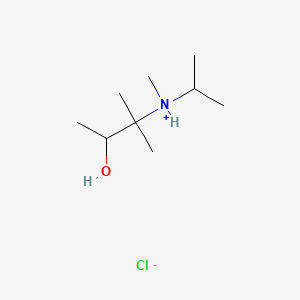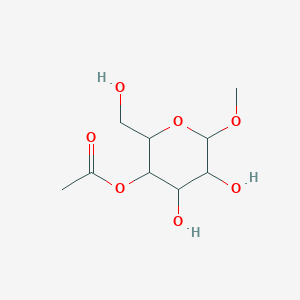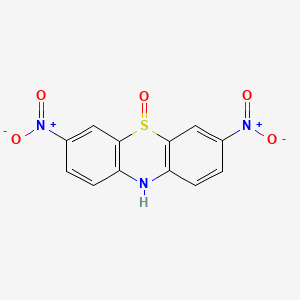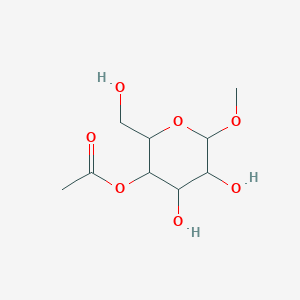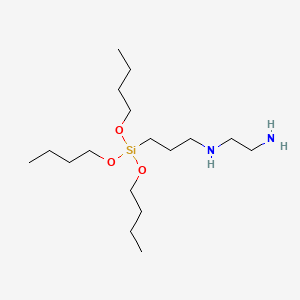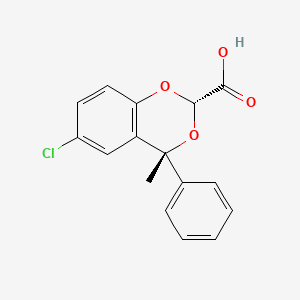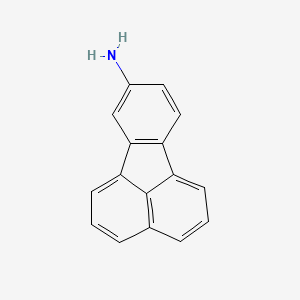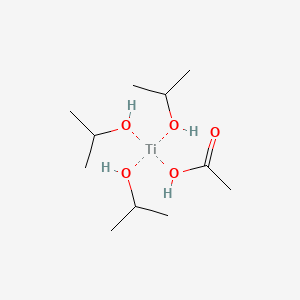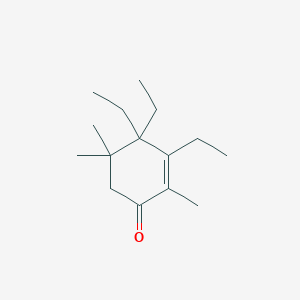
2-Cyclohexen-1-one, triethyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, triethyltrimethyl- is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is a colorless liquid, although commercial samples may appear yellow .
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 2-Cyclohexen-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione.
Industrial Production: Industrially, 2-Cyclohexen-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Chemical Reactions Analysis
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Oxidation: It can react with oxidizing agents to form different products.
Reduction: Reduction reactions can convert it into cyclohexanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reactions often involve organocopper reagents, Michael reactions, and Robinson annulations.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the extension of molecular frameworks through various reactions.
Biology and Medicine: It is used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one involves its reactivity as an enone. It can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers. The compound can also undergo Diels-Alder reactions with electron-rich dienes . These reactions are facilitated by the presence of the conjugated double bond and the carbonyl group, which make the compound highly reactive.
Comparison with Similar Compounds
2-Cyclohexen-1-one can be compared with other similar compounds, such as:
Cyclohex-2-en-1-one: Another cyclohexenone with similar reactivity and applications.
Cyclohexen-2-one: A compound with a similar structure but different reactivity due to the position of the double bond.
1-Cyclohexen-3-one: Another isomer with distinct chemical properties.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 2-Cyclohexen-1-one.
Properties
CAS No. |
68845-35-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-12-11(4)13(16)10-14(5,6)15(12,8-2)9-3/h7-10H2,1-6H3 |
InChI Key |
BUWKKTZEUORNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC(C1(CC)CC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
